

Urinary 6-Sulfatoxymelatonin: A Comparative Guide to Reference Ranges in Healthy Populations

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Compound of Interest

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This guide provides a comprehensive overview of urinary 6-sulfatoxymelatonin (aMT6s) reference ranges in healthy individuals. Urinary aMT6s is the major metabolite of melatonin and serves as a reliable biomarker for endogenous melatonin production.^{[1][2]} Understanding its normal physiological range across different populations is crucial for research in areas such as circadian rhythm disorders, sleep studies, and the potential therapeutic applications of melatonin. This document summarizes quantitative data from key studies, details common experimental protocols, and provides visual representations of the melatonin metabolic pathway and analytical workflows.

Comparative Reference Ranges for Urinary 6-Sulfatoxymelatonin

The following table summarizes urinary aMT6s reference ranges from a meta-analysis of 68 studies, providing a robust overview across different age groups.^{[1][2]} The most common and reliable method for evaluating nocturnal melatonin production is the measurement of aMT6s in the first morning void, corrected for creatinine.^[1]

Age Group	Mean aMT6s (ng/mg creatinine)	95% Confidence Interval (ng/mg creatinine)	Key Observations
1-5 years	High and variable	Wide range	aMT6s excretion is highest during early childhood.[1]
6-12 years	Moderately high	Narrows with age	Levels begin to decline from the peak in early childhood.
13-19 years	Declining	Continues to narrow	A gradual decline is observed throughout adolescence.[1]
20-50 years	Stable decline	Relatively consistent	Levels continue to gradually decrease.[1]
51-60 years	Continued decline	Consistent	The gradual decline persists into the sixth decade.[1]
>60 years	Stagnation and slight increase	Variable	The decline stagnates, and a limited increase may be observed.[1]

Note: No significant gender differences in aMT6s values have been consistently found.[1]

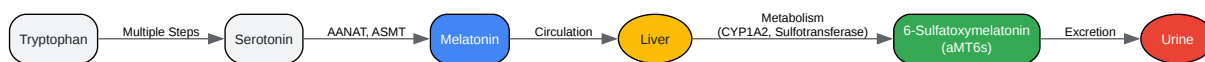
Experimental Protocols for Urinary 6-Sulfatoxymelatonin Analysis

The most widely used method for quantifying urinary aMT6s is the Enzyme-Linked Immunosorbent Assay (ELISA). The following table outlines a typical protocol for a competitive ELISA, a common format for aMT6s measurement. Specific details may vary between commercial kits.

Step	Procedure
Sample Collection	Collect first morning void urine. For 24-hour excretion, collect all urine over a 24-hour period. [3]
Sample Storage	Samples can be stored at $\leq -20^{\circ}\text{C}$ for over a year. Avoid repeated freeze-thaw cycles. Some studies suggest storage at -80°C for long-term stability. [4]
Sample Preparation	Thaw frozen samples and mix thoroughly. Centrifuge to remove any particulate matter. Dilute urine samples (e.g., 1:200) with the provided incubation buffer.
Assay Procedure (Competitive ELISA)	1. Add diluted samples, calibrators, and controls to microplate wells pre-coated with a capture antibody. 2. Add aMT6s-biotin conjugate and antiserum to all wells. 3. Incubate for a specified time (e.g., 3 hours) at $2-8^{\circ}\text{C}$ to allow competition between sample aMT6s and biotinylated aMT6s for antibody binding. 4. Wash the plate to remove unbound reagents. 5. Add enzyme-labeled streptavidin (e.g., HRP-conjugate) and incubate. 6. Wash the plate again. 7. Add a substrate solution (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of aMT6s in the sample. 8. Stop the reaction with a stop solution. 9. Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis	Calculate the concentration of aMT6s in the samples by comparing their absorbance to a standard curve generated from the calibrators. Correct for creatinine concentration to normalize for urine dilution.

Melatonin Metabolism and Excretion Pathway

The following diagram illustrates the synthesis of melatonin from tryptophan and its subsequent metabolism in the liver to 6-sulfatoxymelatonin, which is then excreted in the urine.

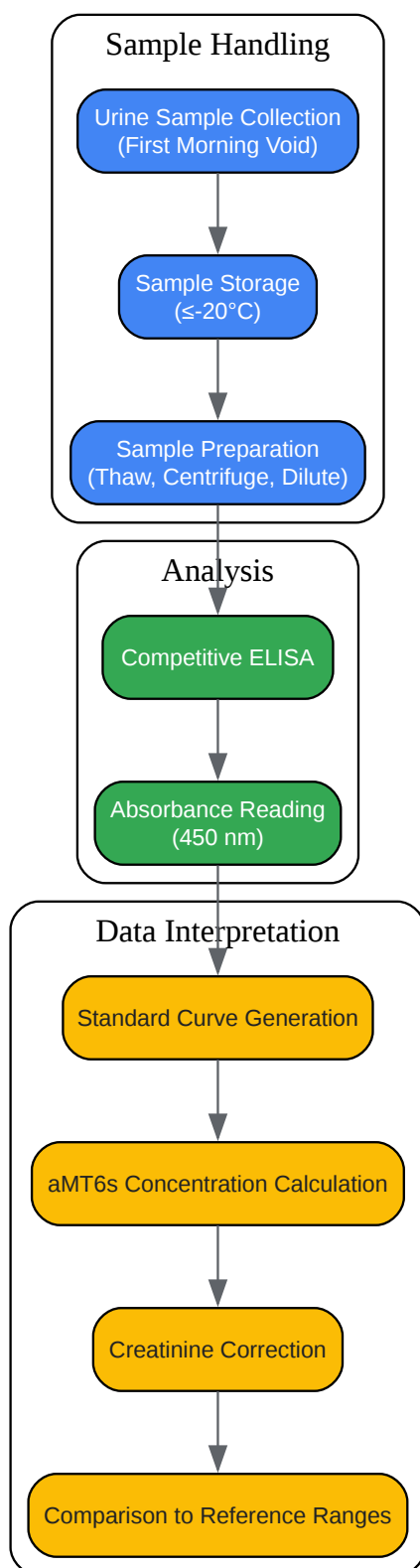


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Caption: Melatonin is synthesized from tryptophan, metabolized in the liver to aMT6s, and excreted in the urine.

Experimental Workflow for Urinary aMT6s Analysis

This diagram outlines the typical workflow for the analysis of urinary 6-sulfatoxymelatonin, from sample acquisition to data interpretation.



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Caption: Workflow for urinary aMT6s analysis from sample collection to data interpretation.

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